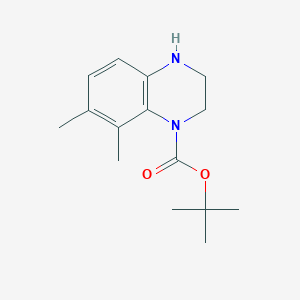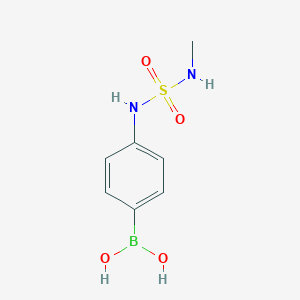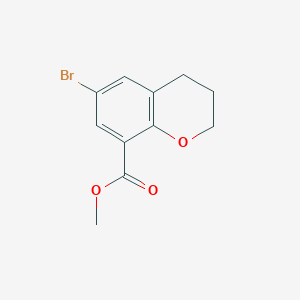
methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and a carboxylate group at the 8th position of the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzopyran derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- 6-bromo-7-methyl-3,4-dihydro-2H-1-benzopyran
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-indole
Uniqueness
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
UMUFUNNNYHKXKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC2=C1OCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


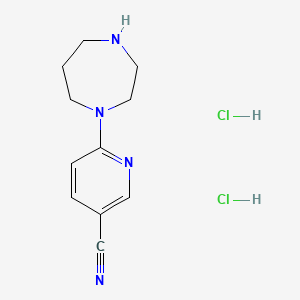

![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
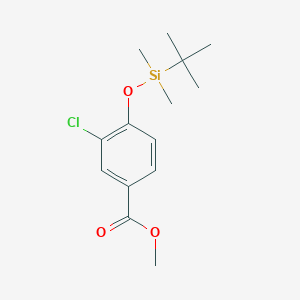

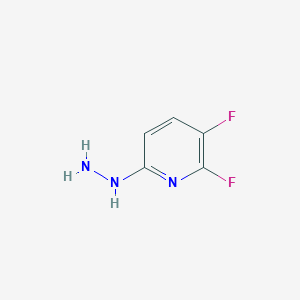
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
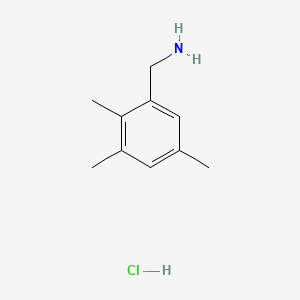
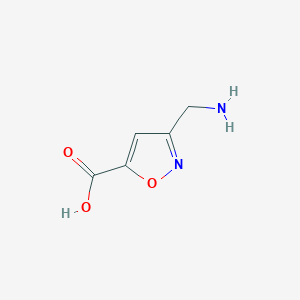
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
